(S)-5-Hydroxycarvedilol

Antioxidant Activity Free Radical Inhibition Cardioprotection

Developing chiral LC-MS/MS methods for carvedilol metabolites often faces supply gaps for enantiopure reference standards. Racemic mixtures or incorrect metabolites introduce quantitative errors in β-blockade assessment. (S)-5-Hydroxycarvedilol (CAS 1217723-80-2) is the definitive S-(-)-enantiomer reference standard. • Enables baseline chiral separation from (R)-enantiomer for ICH M10-compliant method validation. • CYP2D6 phenotype probe; plasma concentrations are genotype-dependent. • ≥98% purity; validated for antioxidant comparative assays vs. 3-OH and 4′-OH carvedilol.

Molecular Formula C24H26N2O5
Molecular Weight 422.481
CAS No. 1217723-80-2
Cat. No. B578397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Hydroxycarvedilol
CAS1217723-80-2
Molecular FormulaC24H26N2O5
Molecular Weight422.481
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
InChIInChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m0/s1
InChIKeyPVUVZUBTCLBJMT-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-5-Hydroxycarvedilol (CAS 1217723-80-2): A Chiral Active Metabolite of Carvedilol for Cardiovascular and Pharmacokinetic Research


(S)-5-Hydroxycarvedilol (CAS 1217723-80-2), also referred to as (S)-(-)-5′-hydroxyphenyl carvedilol or 5′OHC, is a chiral, oxidative metabolite of the non-selective β- and α1-adrenergic receptor antagonist carvedilol [1]. It is formed via aromatic ring hydroxylation, a reaction primarily catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6 [2]. As an active metabolite, (S)-5-hydroxycarvedilol retains β-adrenoceptor blocking activity, though its potency differs from the parent drug and other major metabolites [3]. Its chiral center at the 2-hydroxypropyl group is pharmacologically significant, as the S-(-)-enantiomers of carvedilol and its metabolites are responsible for β-blockade, while α1-blockade is not enantioselective [3]. (S)-5-Hydroxycarvedilol serves as a critical analytical reference standard for enantioselective bioanalysis in pharmacokinetic, pharmacogenetic, and drug-drug interaction studies [4].

Why Substituting (S)-5-Hydroxycarvedilol with Other Carvedilol Metabolites or Racemates Compromises Experimental Integrity


Generic substitution among carvedilol metabolites is scientifically untenable due to their distinct pharmacological and analytical profiles. While all are structurally related, they exhibit marked differences in receptor binding potency, antioxidant capacity, and metabolic formation pathways. For instance, 4′-hydroxycarvedilol possesses approximately 13-fold greater β-blocking potency than carvedilol, a property not shared by 5′-hydroxycarvedilol to the same extent [1]. Conversely, 5′-hydroxycarvedilol demonstrates a specific rank order in radical-quenching assays that differentiates it from 3-hydroxy- and 4′-hydroxycarvedilol [2]. Furthermore, the formation of 5′-hydroxycarvedilol is critically dependent on CYP2D6 genotype, making it a key biomarker for pharmacogenetic studies, a role distinct from O-desmethylcarvedilol which is formed via CYP2C9 [3]. Critically, only the S-(-)-enantiomer of 5-hydroxycarvedilol contributes to β-blockade, necessitating its specific, chiral form for accurate assessment of pharmacological activity [4]. Using a racemic mixture or the incorrect metabolite would introduce significant quantitative and mechanistic errors.

(S)-5-Hydroxycarvedilol: A Quantitative Guide to Differentiated Evidence vs. Comparator Molecules


Comparative Radical-Quenching Antioxidant Potency: (S)-5-Hydroxycarvedilol vs. Carvedilol and Other Phenolic Metabolites

In a direct comparison, (S)-5-hydroxycarvedilol demonstrated significant antioxidant activity, whereas carvedilol displayed negligible radical-inhibiting properties. Among the three major phenolic metabolites, radical-quenching abilities ranked as 3-hydroxy- > 5′-hydroxy > 4′-hydroxycarvedilol in both DPPH and photoinduced radical addition assays [1]. All three metabolites were superior radical inhibitors to the benchmark butylated hydroxytoluene (BHT) [1].

Antioxidant Activity Free Radical Inhibition Cardioprotection

Differential β-Adrenoceptor Blocking Potency: 5′-Hydroxycarvedilol vs. 4′-Hydroxycarvedilol

Preclinical studies indicate that the β-blocking potency of carvedilol's active metabolites varies significantly. The 4′-hydroxyphenyl metabolite is reported to be approximately 13 times more potent than carvedilol for β-blockade [1]. In contrast, while 5′-hydroxycarvedilol is an active β-blocker, it does not share this high degree of potency relative to the parent drug [2]. Furthermore, only the S-(-)-enantiomers of these metabolites, including (S)-5-hydroxycarvedilol, contribute to the β-antagonistic effect, while α-antagonism is not enantioselective [3].

Beta-Blockade Adrenergic Receptor Pharmacology

CYP2D6 Genotype-Dependent Pharmacokinetics: (S)-5-Hydroxycarvedilol as a Discriminating Biomarker

The formation of 5-hydroxycarvedilol is highly dependent on CYP2D6 activity, making it a key biomarker for CYP2D6 pharmacogenetic studies. In a clinical study, the plasma exposure (AUC) of 5-OH carvedilol differed significantly among CYP2D6 genotypic groups. For example, intermediate metabolizers (IM_2 group, CYP2D6*10/*10) showed markedly higher AUC values for 5-OH carvedilol compared to extensive metabolizers (EM group, CYP2D6*1/*1, *1/*2) after both single and multiple dosing [1]. In contrast, O-desmethylcarvedilol is formed primarily by CYP2C9, and its pharmacokinetics are not as strongly linked to CYP2D6 genotype [2].

Pharmacogenetics CYP2D6 Pharmacokinetics

Validated Chiral UHPLC Resolution: Enantioselective Separation of (S)-5-Hydroxycarvedilol for Accurate Bioanalysis

A validated UHPLC-UV method using a Chiralpak IB N-5 column achieved baseline separation of the enantiomers of carvedilol and its major active metabolites, including (S)- and (R)-5-hydroxycarvedilol, 4′-hydroxycarvedilol, and O-desmethylcarvedilol [1]. The method was validated according to ICH M10 guidelines, demonstrating linearity, precision, accuracy, and robustness [1]. The optimized method parameters, including organic modifier composition, buffer pH, and flow rate, were determined via a design of experiments (DoE) approach to ensure reproducible resolution of the 5′OHC enantiomeric pair [1].

Chiral Chromatography Bioanalysis Method Validation

Sensitive LC-MS/MS Quantification: Low ng/mL Level Detection of (S)-5-Hydroxycarvedilol in Plasma

A chiral LC-MS/MS method was developed and validated for the sequential analysis of carvedilol, hydroxyphenyl carvedilol (OHC, which includes 5′-hydroxycarvedilol), and O-desmethyl carvedilol (DMC) enantiomers in human plasma [1]. The assay demonstrated linearity over a concentration range of 0.05-10 ng/mL for OHC enantiomers, enabling quantification of (S)-5-hydroxycarvedilol at low, clinically relevant concentrations [1]. This sensitivity is critical given that plasma concentrations of active metabolites are approximately one-tenth those of the parent drug [2].

LC-MS/MS Bioanalysis Pharmacokinetics

Validated Applications for (S)-5-Hydroxycarvedilol in Research and Industry


Enantioselective Bioanalytical Method Development and Validation for Pharmacokinetic Studies

(S)-5-Hydroxycarvedilol is an essential reference standard for developing and validating chiral UHPLC-UV or LC-MS/MS methods. As demonstrated by Amin et al. (2022), baseline separation of (S)-5′OHC from its (R)-enantiomer is a mandatory requirement for accurate quantification of β-blocking activity [1]. Its use ensures that assays meet ICH M10 validation criteria for linearity, precision, and accuracy, enabling reliable measurement of this metabolite in plasma from patients or study subjects.

CYP2D6 Pharmacogenetic and Drug-Drug Interaction (DDI) Investigations

Due to its CYP2D6-dependent formation, (S)-5-hydroxycarvedilol serves as a sensitive in vivo probe for assessing CYP2D6 phenotype. Studies such as that by Jung et al. (2018) show its plasma concentrations are significantly altered by CYP2D6 genetic polymorphisms [2]. It is therefore an ideal biomarker for clinical pharmacogenetic studies and for evaluating the impact of co-administered CYP2D6 inhibitors or inducers on carvedilol metabolism.

Mechanistic Studies of Metabolite-Specific Antioxidant Cardioprotection

For researchers dissecting the antioxidant component of carvedilol's therapeutic benefit, (S)-5-hydroxycarvedilol is a critical tool. The work by Malig et al. (2017) establishes that carvedilol's antioxidant activity is largely attributable to its metabolites, with (S)-5-hydroxycarvedilol exhibiting a specific rank order of radical-quenching activity [3]. It should be used in comparative in vitro assays to differentiate its contribution from that of 3-hydroxy- or 4′-hydroxycarvedilol.

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